N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

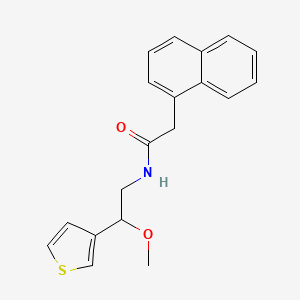

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3S and its molecular weight is 432.5. The purity is usually 95%.

BenchChem offers high-quality N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

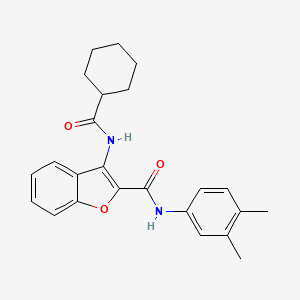

Synthesis and Medicinal Applications

Research in the field of organic synthesis often focuses on developing novel compounds with potential therapeutic effects. For example, the synthesis of thiazolopyrimidine derivatives has been explored for their anti-inflammatory and antimicrobial activities. Thiazolopyrimidines, a class of compounds that might share structural similarities with the compound , have been synthesized and evaluated for various biological activities (Tozkoparan et al., 1999), (Gein et al., 2015). These studies highlight the potential of such compounds in addressing health-related issues by inhibiting pathways that lead to inflammation or by acting against microbial pathogens.

Analytical and Biochemical Studies

The investigation of compounds like methylglyoxal, a reactive alpha-oxoaldehyde, provides insights into the biochemical implications of organic compounds on health. Methylglyoxal has been studied for its role in modifying proteins and forming advanced glycation end-products, which are linked to complications in diabetes and neurodegenerative diseases (Nemet et al., 2006). This area of research is crucial for understanding the molecular basis of diseases and developing targeted therapeutic strategies.

Chemical Synthesis Techniques

The development of efficient synthetic routes for complex molecules is a key aspect of chemical research. For instance, the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-tetrahydropyrimidine derivatives demonstrates innovative approaches to compound synthesis (Gein et al., 2018). Such methodologies can be instrumental in the synthesis of a wide range of compounds, including the one of interest, by providing efficient and scalable production techniques.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, followed by the reaction with acetic anhydride and hydrolysis to obtain the final product.", "Starting Materials": [ "2-amino-4-methyl-5-(o-tolyl)thiazole", "ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate", "acetic anhydride", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-5-(o-tolyl)thiazole with ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of triethylamine and DMF to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with acetic anhydride in the presence of pyridine to form the acetylated intermediate product.", "Step 3: Hydrolysis of the acetylated intermediate product with sodium hydroxide in water to obtain the final product, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |

CAS番号 |

1705255-86-2 |

製品名 |

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

分子式 |

C23H20N4O3S |

分子量 |

432.5 |

IUPAC名 |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C23H20N4O3S/c1-14-8-6-7-11-17(14)21-26-15(2)19(31-21)13-24-20(28)18-12-25-23(30)27(22(18)29)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,30) |

InChIキー |

LBRAUCPPTFBLSC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)

![N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide](/img/structure/B2681528.png)

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2681529.png)

![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)

![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2681536.png)

![4-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2681539.png)